2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine: A Comprehensive Physicochemical Profile for Drug Discovery Professionals
2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine: A Comprehensive Physicochemical Profile for Drug Discovery Professionals
An In-depth Technical Guide
For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of a molecule is paramount for its successful development as a therapeutic agent. This technical guide provides a detailed overview of the core physicochemical properties of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a combination of computed data for the closely related isomer, 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine, and experimental data for the parent 7H-pyrrolo[2,3-d]pyrimidine scaffold and other derivatives to provide valuable estimations.
Core Physicochemical Properties
The following table summarizes key physicochemical parameters for 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine and its related analogs. These values are crucial for predicting the compound's behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source | Notes |
| Molecular Formula | C₇H₇N₃O | - | - |
| Molecular Weight | 149.15 g/mol | PubChem (CID: 248792)[1] | Computed for 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine |
| Melting Point | Not available | - | Experimental data for the target compound is not readily available. For the related compound 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine, the melting point is 247-250°C.[2] The parent scaffold, 7H-pyrrolo[2,3-d]pyrimidine, has a predicted pKa of 11.42.[3] |
| Boiling Point | Not available | - | Experimental data for the target compound is not readily available. For the related compound 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, the predicted boiling point is 289.2°C.[3] |
| pKa | Not available | - | Experimental data for the target compound is not readily available. The predicted pKa for the related 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is 11.42.[3] |
| logP (Octanol-Water Partition Coefficient) | 0.7 | PubChem (CID: 261591) | Computed (XLogP3) for the parent scaffold 7H-pyrrolo[2,3-d]pyrimidine. |
| Aqueous Solubility | Not available | - | Experimental data for the target compound is not readily available. The related compound 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is slightly soluble in water.[2] |
| Hydrogen Bond Donors | 1 | PubChem (CID: 248792)[1] | Computed for 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine |
| Hydrogen Bond Acceptors | 3 | PubChem (CID: 248792)[1] | Computed for 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine |
| Rotatable Bond Count | 1 | PubChem (CID: 248792)[1] | Computed for 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine |
Experimental Protocols
This section provides detailed methodologies for the experimental determination of key physicochemical properties applicable to 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine and similar organic compounds.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of the dry, finely powdered compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the compound. A sharp melting point range (0.5-1°C) is indicative of a pure compound.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the compound.
Apparatus:
-
Potentiometer with a pH electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
Procedure:
-
Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution. The burette is filled with the standardized titrant (acid or base, depending on the nature of the analyte).
-
Titration: The titrant is added to the sample solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The equivalence point(s) are identified from the inflection point(s) of the curve. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.
logP Determination (Shake-Flask Method)
Objective: To determine the partition coefficient of the compound between n-octanol and water.
Apparatus:
-
Separatory funnel or screw-capped test tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge (optional)
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Phase Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the pre-saturated phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel or test tube.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to accelerate this process.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the maximum concentration of the compound that can dissolve in an aqueous buffer at a specific temperature.
Apparatus:
-
Screw-capped vials or flasks
-
Mechanical shaker or orbital incubator shaker
-
Filtration apparatus (e.g., syringe filters)
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a vial.
-
Equilibration: The vial is sealed and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The resulting suspension is filtered to remove any undissolved solid. It is crucial to ensure that the filtration process does not cause the compound to precipitate from the saturated solution.
-
Concentration Analysis: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as UV-Vis spectroscopy or HPLC, against a standard curve.
-
Result: The determined concentration represents the thermodynamic aqueous solubility of the compound under the specified conditions.
Visualizations
Representative Synthetic Workflow for 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine
The following diagram illustrates a plausible synthetic route for 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine, based on common synthetic strategies for this class of compounds. The synthesis typically starts from a commercially available or readily prepared pyrrolo[2,3-d]pyrimidine precursor.
References
- 1. 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine CAS 90213-66-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. 3680-69-1 CAS MSDS (4-Chloro-7H-pyrrolo[2,3-d]pyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [m.chemicalbook.com]
- 3. 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591 - PubChem [pubchem.ncbi.nlm.nih.gov]
